1-(4-(3-Bromopropyl)phenyl)ethanol
Description
1-(4-(3-Bromopropyl)phenyl)ethanol is a brominated aromatic alcohol featuring a hydroxyl (-OH) group attached to a phenyl ring substituted with a 3-bromopropyl chain. For example, 1-(4-(3-bromopropyl)phenyl)ethanone is synthesized via Friedel-Crafts acylation using AlCl₃ and acetic anhydride, yielding a ketone precursor with applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-[4-(3-bromopropyl)phenyl]ethanol |
InChI |
InChI=1S/C11H15BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7,9,13H,2-3,8H2,1H3 |
InChI Key |
YSJGBMHCQKSHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCCBr)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Bromopropyl Aromatic Compounds
Key Observations:
- Synthetic Efficiency: Bromopropyl aromatic compounds are typically synthesized via alkylation or substitution reactions. The ethanone derivative achieves a high yield (92%) using AlCl₃ catalysis , whereas adamantane derivatives require longer reaction times (24 h) for moderate yields (67%) .
- Functional Groups: The ketone in 1-(4-(3-bromopropyl)phenyl)ethanone enables nucleophilic additions (e.g., amination in ), while ethers (e.g., p-3-bromopropylphenyl phenyl ether ) exhibit stability under basic conditions.
Research Findings and Limitations
- Stereochemical Control : GAT193 () highlights the importance of diastereomeric purity in drug design, achieving >95% cis-selectivity during synthesis.
- Contradictions : While AlCl₃-mediated syntheses () are efficient for ketones, adamantane bromination () requires harsher conditions (HBr/H₂SO₄), reflecting substituent-dependent reactivity.
- Knowledge Gaps: Direct data on this compound’s synthesis and bioactivity are absent in the evidence, necessitating extrapolation from ketone analogs.
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